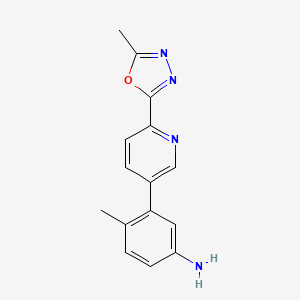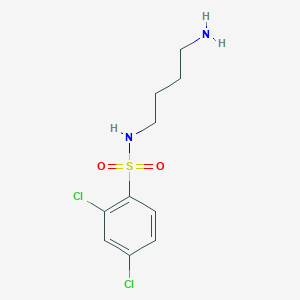![molecular formula C12H24N4 B13873023 [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features an aminomethyl group at position 6 and two propyl groups at positions 1 and 2, making it a unique derivative of pyridazine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine with a 1,4-diketone.
Introduction of Propyl Groups: The next step involves the alkylation of the pyridazine ring to introduce the propyl groups at positions 1 and 2. This can be done using propyl halides in the presence of a strong base.
Aminomethylation: The final step is the introduction of the aminomethyl group at position 6. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the aminomethyl group, potentially leading to the formation of dihydropyridazines or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydropyridazines, primary amines
Substitution: Alkylated or acylated derivatives
科学研究应用
Chemistry
In chemistry, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials.
作用机制
The mechanism of action of [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- [6-(Aminomethyl)-1,2-dimethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-diethylpyridazin-3-yl]methanamine
- [6-(Aminomethyl)-1,2-dibutylpyridazin-3-yl]methanamine
Uniqueness
Compared to its similar compounds, [6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine has unique steric and electronic properties due to the presence of propyl groups. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC 名称 |
[6-(aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine |
InChI |
InChI=1S/C12H24N4/c1-3-7-15-11(9-13)5-6-12(10-14)16(15)8-4-2/h5-6H,3-4,7-10,13-14H2,1-2H3 |
InChI 键 |
LJGQIYVQHWKICR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC=C(N1CCC)CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

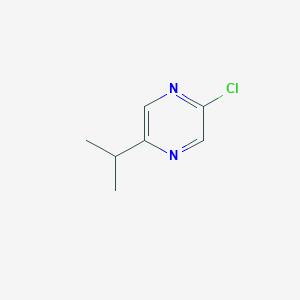

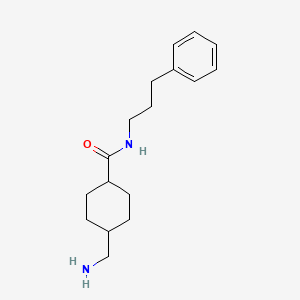
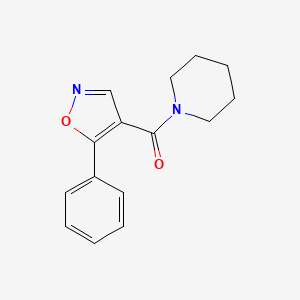
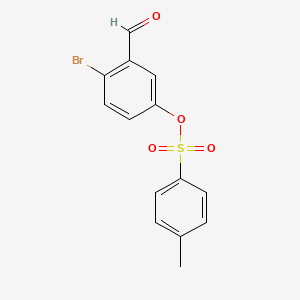
![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


